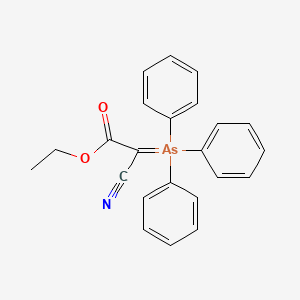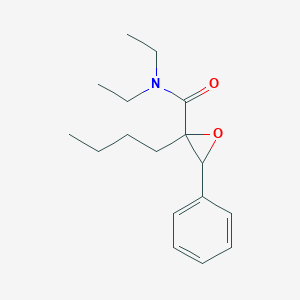
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxirane ring, a carboxamide group, and various alkyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or under heat, and sometimes using microwave irradiation for enhanced yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The carboxamide group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarboxamide, 3-butyl-N,N-diethyl-2-phenyl-: Similar in structure but with different positional isomers.
Cyanoacetamide derivatives: These compounds share the cyanoacetamide functional group and have similar reactivity and applications.
Uniqueness
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the oxirane ring and the carboxamide group provides a versatile platform for various chemical transformations and biological interactions.
Propriétés
Numéro CAS |
202478-86-2 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-butyl-N,N-diethyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C17H25NO2/c1-4-7-13-17(16(19)18(5-2)6-3)15(20-17)14-11-9-8-10-12-14/h8-12,15H,4-7,13H2,1-3H3 |
Clé InChI |
QWTKNCLQLJYISI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(O1)C2=CC=CC=C2)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

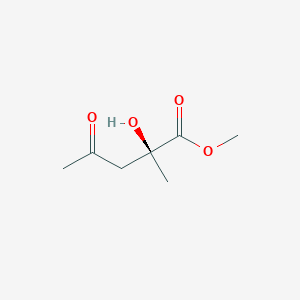
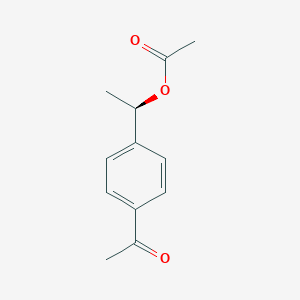
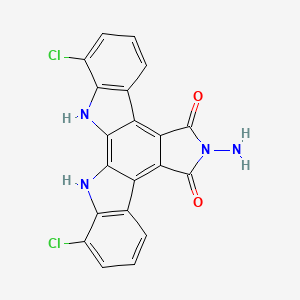
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
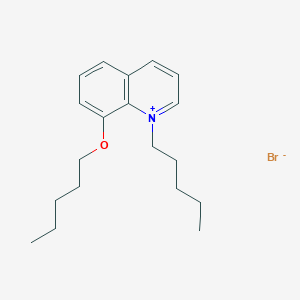
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
